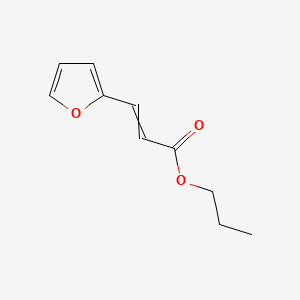
2-FURANACRYLIC ACID PROPYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow liquid with a light strawberry or pear-like aroma . This compound is used in various applications, including as a flavoring agent and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANACRYLIC ACID PROPYL ESTER typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-FURANACRYLIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2-Furanyl)-2-propenoic acid.
Reduction: 3-(2-Furanyl)-2-propenol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-FURANACRYLIC ACID PROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-FURANACRYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2-furanyl)-2-propenoic acid, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Similar structure but with a methyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, butyl ester: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-FURANACRYLIC ACID PROPYL ESTER is unique due to its specific ester group, which imparts distinct physical and chemical properties. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in flavoring and research.
Eigenschaften
CAS-Nummer |
623-22-3 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
InChI-Schlüssel |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
Isomerische SMILES |
CCCOC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
Dichte |
1.071-1.077 (20°) |
Key on ui other cas no. |
623-22-3 |
Physikalische Beschreibung |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Piktogramme |
Irritant |
Löslichkeit |
Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















